2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
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Overview
Description
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group, a piperidine ring, and a methylsulfonyl group
Mechanism of Action
Target of Action
Related compounds have been reported to inhibit enzymes like parp, which plays a crucial role in cancer cell signaling, chromatin regulation, and metastatic processes .
Mode of Action
It’s likely that it interacts with its targets through a mechanism similar to other related compounds, potentially inhibiting enzyme activity and affecting cellular processes .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in cell survival, migration, and invasion .
Pharmacokinetics
It’s known that the compound can be dissolved in dmso for treatment in a dose-dependent manner .
Result of Action
Based on the actions of related compounds, it may result in the inhibition of certain enzymes and the disruption of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone. For instance, the reaction is conducted in organic solvents such as toluene, xylene, alcohols, or ether solvents . Moreover, it’s important to prevent the chemical from entering drains, as discharge into the environment must be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves the reaction of 4-(methylsulfonyl)piperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Methylsulfonyl)piperidin-1-yl)ethanone: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)propanone: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness
2-Ethoxy-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethoxy-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-3-15-8-10(12)11-6-4-9(5-7-11)16(2,13)14/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTQAXYRHIPOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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